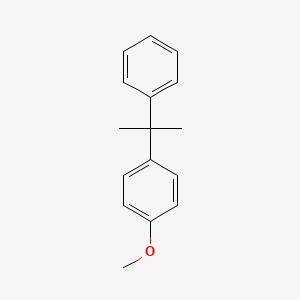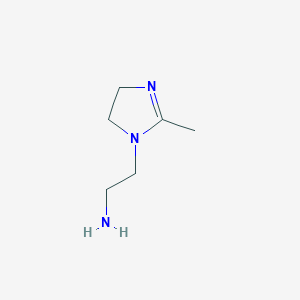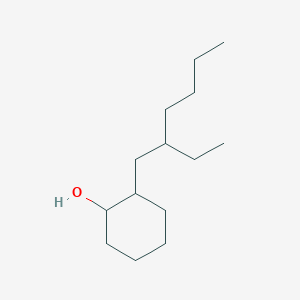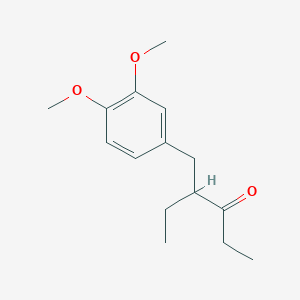
5-Bromo-2',3'-dideoxyuridine
Vue d'ensemble
Description
5-Bromo-2’,3’-dideoxyuridine: is a synthetic nucleoside analog of thymidine, characterized by the substitution of a bromine atom at the 5th position of the uracil ring and the removal of hydroxyl groups at the 2’ and 3’ positions of the ribose moiety. This compound is primarily used in scientific research, particularly in the fields of virology and oncology, due to its ability to incorporate into DNA and disrupt normal cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2’,3’-dideoxyuridine typically involves the bromination of 2’,3’-dideoxyuridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dimethylformamide (DMF). The reaction conditions often require controlled temperatures and specific reaction times to ensure the selective bromination at the 5th position of the uracil ring .
Industrial Production Methods: Industrial production of 5-Bromo-2’,3’-dideoxyuridine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-2’,3’-dideoxyuridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Hydrolysis: The glycosidic bond between the uracil and ribose moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or thiols can be used for nucleophilic substitution.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products:
Substitution Reactions: Products depend on the nucleophile used; for example, substitution with sodium azide yields 5-azido-2’,3’-dideoxyuridine.
Hydrolysis: Hydrolysis typically yields uracil and the corresponding sugar moiety.
Applications De Recherche Scientifique
Chemistry: 5-Bromo-2’,3’-dideoxyuridine is used as a research tool to study DNA synthesis and repair mechanisms. Its incorporation into DNA allows researchers to track and analyze DNA replication and damage .
Biology: In cell biology, this compound is used to label proliferating cells, enabling the study of cell cycle dynamics and cellular proliferation. It is also used in studies involving the inhibition of viral replication .
Medicine: In oncology, 5-Bromo-2’,3’-dideoxyuridine is investigated for its potential as an anticancer agent. Its ability to incorporate into DNA and disrupt cellular processes makes it a candidate for cancer therapy research .
Industry: While its primary applications are in research, the compound’s potential therapeutic uses could lead to industrial applications in the pharmaceutical sector .
Mécanisme D'action
5-Bromo-2’,3’-dideoxyuridine exerts its effects by incorporating into DNA in place of thymidine. This incorporation disrupts normal DNA synthesis and repair processes, leading to the inhibition of cell proliferation. The compound targets rapidly dividing cells, making it effective in antiviral and anticancer studies. The primary molecular target is the DNA polymerase enzyme, which incorporates the analog into the growing DNA strand .
Comparaison Avec Des Composés Similaires
5-Bromo-2’-deoxyuridine: Another thymidine analog with a bromine substitution at the 5th position but retains the hydroxyl groups at the 2’ and 3’ positions.
2’,3’-Dideoxyuridine: Lacks the bromine substitution but has the same deoxy modifications at the 2’ and 3’ positions.
Uniqueness: 5-Bromo-2’,3’-dideoxyuridine is unique due to its combined structural modifications, which confer distinct biological properties. The absence of hydroxyl groups at the 2’ and 3’ positions, along with the bromine substitution, enhances its ability to disrupt DNA synthesis and repair, making it particularly useful in research applications .
Propriétés
IUPAC Name |
5-bromo-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O4/c10-6-3-12(9(15)11-8(6)14)7-2-1-5(4-13)16-7/h3,5,7,13H,1-2,4H2,(H,11,14,15)/t5-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MREZUWMZVPBIEE-CAHLUQPWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CO)N2C=C(C(=O)NC2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50879480 | |
| Record name | URIDINE, 5-BROMO-2',3'-DIDEOXY- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50879480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28616-93-5 | |
| Record name | URIDINE, 5-BROMO-2',3'-DIDEOXY- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50879480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![n,n'-Bis[(e)-phenylmethylidene]pentane-1,5-diamine](/img/structure/B1618513.png)



![2-Phenyloxazolo[4,5-c]pyridine](/img/structure/B1618519.png)



